molecular formula C15H14O6 B1201025 3-Deoxyleucocyanidin

3-Deoxyleucocyanidin

Cat. No.: B1201025
M. Wt: 290.27 g/mol
InChI Key: FSYDWKPCKNCRDI-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxyleucocyanidin is a specialized flavonoid belonging to the class of flavan-3,4-diols (leucoanthocyanidins) . As a key intermediate in the plant flavonoid biosynthetic pathway, it holds significant value for research in plant biochemistry and metabolism . This compound is positioned in the pathway leading to the formation of 3-deoxyanthocyanins and related flavan derivatives . Researchers utilize this compound to study the enzymatic mechanisms and genetics underlying pigment formation in plants, as well as the broader roles of flavonoids in plant defense and development . Its specific chemical structure, lacking a hydroxyl group at the 3-position of the C-ring, distinguishes it from more common leucoanthocyanidins like leucocyanidin and influences its reactivity and metabolic fate . This product is intended for research purposes as a critical standard or experimental reagent. Intended Use and Disclaimer: This product is labeled and sold as "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. The performance characteristics for diagnostic or therapeutic use have not been established.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol

InChI

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2/t12?,13-/m0/s1

InChI Key

FSYDWKPCKNCRDI-ABLWVSNPSA-N

SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

Synonyms

luteoforol

Origin of Product

United States

Historical Perspective of 3 Deoxyleucocyanidin Research

The concept of phytoalexins, which are antimicrobial compounds synthesized by plants in response to stress, was first proposed in the 1940s. mdpi.com Research into these defense compounds led to the discovery of various classes of molecules, including flavonoid-based phytoalexins. The investigation of 3-deoxyanthocyanidins, the colored derivatives of compounds like 3-deoxyleucocyanidin, gained traction in the mid-1970s, with their identification in ferns, mosses, and notably in Sorghum bicolor. wikipedia.org

Early research focused on the chemical characterization and distribution of these compounds. Over time, the focus shifted towards understanding their biosynthesis and biological function. A significant breakthrough was the recognition of 3-deoxyanthocyanidins as phytoalexins in sorghum, playing a crucial role in the plant's defense against fungal pathogens like Colletotrichum sublineola and Bipolaris sorghicola. researchgate.net This discovery spurred further investigation into the biosynthetic pathways and the enzymes involved in the production of this compound and its derivatives.

Significance of 3 Deoxyleucocyanidin in Plant Biochemistry and Ecology

Precursor Pathways and Metabolic Origins

The foundational building blocks for this compound originate from two major biosynthetic routes: the shikimate and the phenylpropanoid pathways. These pathways provide the essential aromatic amino acid precursors and the core phenylpropanoid unit that form the backbone of all flavonoids.

The Shikimate Pathway and Aromatic Amino Acid Precursors

The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govmdpi.comencyclopedia.pub Phenylalanine serves as the primary precursor for the phenylpropanoid pathway and, consequently, for flavonoid biosynthesis. mdpi.comoup.comnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. frontiersin.org Chorismate is then converted to phenylalanine, which enters the phenylpropanoid pathway. The total carbon flux through the flavonoid pathway can represent a significant portion, approximately 20%, of the total carbon flux in a typical plant cell. oup.com

The Phenylpropanoid Pathway

The general phenylpropanoid pathway transforms phenylalanine into p-coumaroyl-CoA, a critical precursor for a vast array of secondary metabolites, including flavonoids. nih.govfrontiersin.org This conversion is catalyzed by a sequence of three key enzymes:

Phenylalanine ammonia-lyase (PAL): PAL catalyzes the deamination of phenylalanine to form trans-cinnamic acid. oup.comnih.gov

Cinnamic acid 4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid at the C4 position to yield p-coumaric acid. oup.comnih.gov

4-Coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govnih.gov

Integration with the General Flavonoid Biosynthesis Pathway

The biosynthesis of this compound is intricately linked with the general flavonoid pathway, diverging at a key enzymatic step. The general pathway proceeds with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) , to form a chalcone intermediate. jobelyn.com.ngoup.comChalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone, typically naringenin. jobelyn.com.ngoup.com

It is at the flavanone stage that the pathway to 3-deoxyleucocyanidins diverges from the pathway leading to the more common 3-hydroxyanthocyanidins. nih.govoup.com In the latter, the enzyme flavanone 3-hydroxylase (F3H) would hydroxylate the flavanone at the 3-position to produce a dihydroflavonol. jobelyn.com.ngresearchgate.net However, for the synthesis of this compound, the activity of F3H is typically low or absent. jobelyn.com.ngresearchgate.net This lack of 3-hydroxylation is a critical precondition, allowing for the direct reduction of the flavanone. researchgate.net

Enzymology of this compound Formation

The formation of this compound from flavanones is governed by the activity of specific reductases. The key enzymes involved are Flavanone 4-Reductase (FNR) and, in subsequent steps, Leucoanthocyanidin Reductase (LAR).

Role of Flavanone 4-Reductase (FNR) Activity

In the absence or with reduced activity of F3H, flavanones such as naringenin and eriodictyol become substrates for an enzyme with Flavanone 4-Reductase (FNR) activity. jobelyn.com.ngresearchgate.net This enzyme catalyzes the reduction of the C4 carbonyl group of the flavanone to produce a flavan-4-ol. researchgate.netfrontiersin.org For instance, FNR converts naringenin to apiforol (B1221251) and eriodictyol to luteoforol (this compound). frontiersin.orgresearchgate.net

Interestingly, research has shown that Dihydroflavonol 4-Reductase (DFR), a key enzyme in the conventional anthocyanin pathway, also possesses FNR activity. researchgate.netmdpi.com While DFRs preferentially reduce dihydroflavonols, they can also act on flavanones, and this FNR activity becomes physiologically relevant when F3H activity is diminished. mdpi.com In some plants, like maize, DFR and FNR activities are attributed to the same enzyme. researchgate.net

Specificity and Mechanism of Leucoanthocyanidin Reductase (LAR) in this compound Conversion

Following the formation of flavan-4-ols like this compound (luteoforol), these intermediates can be further metabolized. Leucoanthocyanidin Reductase (LAR) is an enzyme known for its role in the biosynthesis of flavan-3-ols (catechins). researchgate.netnih.gov Studies have demonstrated that LAR enzymes can also convert this compound. researchgate.netcapes.gov.br For example, in grape and apple, LAR is responsible for the conversion of luteoforol to luteoliflavan (B1198745) (3-deoxycatechin). researchgate.net This conversion by LAR highlights its broader substrate specificity beyond the common leucoanthocyanidins. capes.gov.br In Vitis vinifera, two LAR genes, VvLAR1 and VvLAR2, have been identified, and they are crucial for the synthesis of the respective enzymes. frontiersin.orgresearchgate.net

Compound Information Table

Compound NameAbbreviationRole in Pathway
This compoundKey intermediate, also known as Luteoforol
PhenylalanineAromatic amino acid precursor from the Shikimate pathway
p-Coumaroyl-CoAProduct of the Phenylpropanoid pathway, precursor for flavonoids
Malonyl-CoACo-substrate for Chalcone Synthase
NaringeninFlavanone intermediate
EriodictyolFlavanone intermediate
ApiforolFlavan-4-ol produced from Naringenin
LuteoforolFlavan-4-ol, another name for this compound
Luteoliflavan3-Deoxycatechin, product of LAR acting on Luteoforol
DihydroflavonolIntermediate in the 3-hydroxyanthocyanidin pathway

Key Enzymes in this compound Biosynthesis

Enzyme NameAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts Phenylalanine to Cinnamic Acid
Cinnamic acid 4-hydroxylaseC4HConverts Cinnamic Acid to p-Coumaric Acid
4-Coumarate:CoA ligase4CLConverts p-Coumaric Acid to p-Coumaroyl-CoA
Chalcone synthaseCHSSynthesizes Chalcone from p-Coumaroyl-CoA and Malonyl-CoA
Chalcone isomeraseCHIIsomerizes Chalcone to Flavanone
Flavanone 3-hydroxylaseF3HHydroxylates Flavanones (activity is low in this pathway)
Flavanone 4-reductaseFNRReduces Flavanones to Flavan-4-ols
Dihydroflavonol 4-reductaseDFRPossesses FNR activity, reduces Flavanones
Leucoanthocyanidin ReductaseLARConverts this compound to 3-Deoxycatechins

Dihydroflavonol 4-Reductase (DFR) Involvement

Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme in flavonoid biosynthesis, primarily catalyzing the reduction of dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols), which are precursors for both anthocyanins and proanthocyanidins (B150500). frontiersin.orgscilit.comnih.gov DFR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADPH as a cofactor for the stereospecific reduction of the C-4 carbonyl group of dihydroflavonols. frontiersin.org

In some plant species and under specific conditions, certain DFR enzymes exhibit an additional activity, functioning as flavanone 4-reductases (FNRs). oup.comresearchgate.net This FNR activity allows the enzyme to directly reduce flavanones, such as naringenin and eriodictyol, at the C-4 position to produce flavan-4-ols. oup.comoup.com These flavan-4-ols are the direct precursors to 3-deoxyanthocyanidins. For instance, in Sorghum bicolor, a specific DFR gene, SbDFR3, is induced by pathogens and its recombinant protein can convert flavanones to flavan-4-ols. oup.com Similarly, in Sinningia cardinalis, the high abundance of DFR/FNR transcripts, coupled with very low levels of flavanone 3-hydroxylase (F3H) transcripts, channels the metabolic flux towards the synthesis of 3-deoxyanthocyanidins. researchgate.net The DFR from Sinningia cardinalis has been shown to have comparable activity with both flavanone and dihydroflavonol substrates. researchgate.net This dual functionality of DFR is crucial for the biosynthesis of this compound and subsequent 3-deoxyanthocyanidins.

Downstream Metabolic Fates and Derivatives

Once formed, this compound can be further metabolized into several important classes of flavonoids.

Formation of Flavan-3-ols: Catechin (B1668976) and Epicatechin Biosynthesis

Leucoanthocyanidins, including this compound, are precursors to flavan-3-ols like catechin and epicatechin. mdpi.com The enzyme leucoanthocyanidin reductase (LAR) is responsible for the conversion of leucocyanidin into (+)-catechin. mdpi.comoup.comwikipedia.org LAR utilizes NADPH to reduce the C4 position of leucocyanidin. wikipedia.org While the primary route to (+)-catechin is via leucocyanidin, some studies have shown that LAR enzymes can also convert this compound. capes.gov.brnih.govresearchgate.net

Anthocyanidin reductase (ANR) provides the pathway for the synthesis of (−)-epicatechin from cyanidin (B77932). mdpi.com This indicates that the biosynthesis of catechin and epicatechin can proceed through distinct but related pathways, with leucocyanidins serving as a critical branching point.

Polymerization into Proanthocyanidins (Condensed Tannins)

Proanthocyanidins, also known as condensed tannins, are polymers of flavan-3-ol (B1228485) units. nih.govwikipedia.orgmdpi.com The biosynthesis of proanthocyanidins involves the polymerization of starter units, typically (+)-catechin or (−)-epicatechin, with extension units. oup.comnih.gov Leucoanthocyanidins, such as this compound, are considered potential extension units in this polymerization process. researchgate.netoup.comnih.gov These reactive intermediates can form carbocations that attack the nucleophilic sites (commonly C8 or C6) of the growing proanthocyanidin (B93508) chain. oup.comnih.gov The polymerization can result in either linear (C4-C8 bonds) or branched (C4-C6 bonds) polymers. wikipedia.org

Interplay with Anthocyanin and Flavonol Biosynthesis

The flavonoid biosynthetic pathway is characterized by several branch points where different classes of compounds are synthesized from common precursors, leading to competition between the branches. frontiersin.orgfrontiersin.org Dihydroflavonols are a key branch point, serving as substrates for both flavonol synthase (FLS) and dihydroflavonol 4-reductase (DFR). biotech-asia.orgmdpi.comfrontiersin.orgresearchgate.net The competition between FLS and DFR for dihydroflavonols determines the metabolic flux towards either flavonols or the downstream products of DFR, which include anthocyanins and proanthocyanidins. frontiersin.orgresearchgate.net Overexpression of FLS can divert the flux towards flavonol production at the expense of anthocyanins. nih.gov

Similarly, there is a competitive relationship between the biosynthesis of anthocyanins and proanthocyanidins. mdpi.comnih.gov Both pathways utilize leucoanthocyanidins as intermediates. mdpi.com Leucoanthocyanidins can be converted to anthocyanidins by anthocyanidin synthase (ANS) or to flavan-3-ols by leucoanthocyanidin reductase (LAR). frontiersin.orgmdpi.com The relative activities of these enzymes, often controlled at the transcriptional level by MYB transcription factors, dictate the final products. mdpi.comnih.gov For example, overexpression of an ANR gene in tobacco led to a decrease in anthocyanin production and an increase in proanthocyanidins. nih.gov

Compartmentation of this compound Biosynthesis within Plant Cells

The biosynthesis of flavonoids, including this compound, is a highly compartmentalized process within plant cells. The enzymes of the general phenylpropanoid and flavonoid pathways are often organized into multienzyme complexes, sometimes referred to as "metabolons," which are loosely associated with the cytoplasmic face of the endoplasmic reticulum (ER). nih.gov

An in-depth examination of the genetic and transcriptional regulatory networks governing the metabolism of this compound reveals a complex and finely tuned system. This network is pivotal in controlling the biosynthesis of proanthocyanidins (PAs), which are crucial for plant defense and contribute significantly to the quality of fruits and beverages like wine. The regulation involves a hierarchy of structural genes encoding biosynthetic enzymes and regulatory proteins, primarily transcription factors, that modulate the flow of metabolites through the flavonoid pathway.

Occurrence and Distribution of 3 Deoxyleucocyanidin in Botanical Systems

Distribution Across Plant Species and Families (e.g., Sorghum bicolor, Vitis vinifera, Malus domestica)

3-Deoxyleucocyanidin and its derivatives are most notably associated with the Poaceae family, particularly in sorghum (Sorghum bicolor), where they are precursors to 3-deoxyanthocyanidin phytoalexins. cabidigitallibrary.orgscielo.br These compounds are crucial to sorghum's defense mechanisms. cabidigitallibrary.org Besides sorghum, other species in the Poaceae family, such as maize (Zea mays), are also known to synthesize 3-deoxyanthocyanins, implying the presence of this compound as a precursor. researchgate.net

The compound has also been identified or its enzymatic conversion studied in several other economically important plant species outside of the grass family. Research has demonstrated its presence and metabolic role in the leaves of grape (Vitis vinifera) and apple (Malus domestica). capes.gov.brnih.govebi.ac.uk In Vitis vinifera 'Pinot noir' leaves, this compound has been detected alongside other flavonoids. rsc.orgrsc.org Furthermore, studies have identified deoxyleucocyanidin in the hairy roots of pomegranate (Punica granatum), indicating its biosynthesis in the Rosaceae family as well. nih.gov

Table 1: Documented Occurrence of this compound in Plant Species

FamilySpeciesCommon NameReference
PoaceaeSorghum bicolorSorghum cabidigitallibrary.orgresearchgate.net
PoaceaeZea maysMaize/Corn researchgate.net
VitaceaeVitis viniferaGrape capes.gov.brnih.govrsc.org
RosaceaeMalus domesticaApple capes.gov.brnih.govresearchgate.net
LythraceaePunica granatumPomegranate nih.gov

Localization within Plant Tissues and Organs (e.g., leaves, fruits)

The accumulation of this compound is compartmentalized, with its presence being specific to certain tissues and organs where it contributes to localized defense or metabolic processes. In both grape (Vitis vinifera) and apple (Malus domestica), the compound has been primarily studied in the leaves. nih.govrsc.org

In sorghum, where 3-deoxyleucocyanidins are precursors to antimicrobial phytoalexins, their downstream products are abundant in the grain bran. nih.gov As phytoalexins can be produced in various parts of the plant in response to stress, it is suggested that this compound biosynthesis can occur in leaves, stems, flowers, seeds, and roots as part of the plant's defense system. scielo.br In pomegranate, its presence has been specifically confirmed in hairy root cultures. nih.gov

Table 2: Tissue and Organ Localization of this compound

SpeciesTissue/OrganReference
Vitis vinifera (Grape)Leaves nih.govrsc.org
Malus domestica (Apple)Leaves nih.gov
Sorghum bicolor (Sorghum)Grain (Bran), Leaves, Stems, Roots (as phytoalexin precursor) scielo.brnih.gov
Punica granatum (Pomegranate)Hairy Roots nih.gov

Developmental Dynamics of this compound Accumulation

The accumulation of flavonoids, including this compound, is often tightly regulated during plant development. While direct quantitative data on this compound levels at different growth stages is limited, studies on the expression of genes involved in its downstream conversion provide valuable insights.

In grape leaves, the expression of leucoanthocyanidin reductase (LAR) genes, which encode enzymes that can convert this compound, varies with leaf age. researchgate.net A study on Vitis vinifera showed that the expression of VvLAR1 and VvLAR2 genes was highest in the youngest leaves and decreased as the leaves matured. researchgate.net This suggests that the metabolic flux through the pathway involving this compound is most active during the early stages of leaf development, a period often characterized by high metabolic activity and the establishment of chemical defenses. The accumulation of its precursor, this compound, is likely coordinated with the expression of these downstream enzymes. This pattern is consistent with the general role of many specialized metabolites in protecting young, vulnerable tissues.

Environmental and Stress-Induced Influences on Accumulation

The biosynthesis of this compound is highly responsive to external stimuli, particularly biotic and abiotic stressors. This inducibility is a key feature of its function as a precursor to phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. cabidigitallibrary.org

Biotic Stress: In sorghum, the pathway leading to 3-deoxyanthocyanidins is a well-documented defense response. The biosynthesis of these compounds, and therefore their precursor this compound, is induced upon challenge with fungal pathogens such as Bipolaris maydis or Colletotrichum graminicola. cabidigitallibrary.org The accumulation of these phytoalexins helps the plant resist infection.

Abiotic and Chemical Stress: Environmental factors such as temperature, humidity, and water availability can modify phytoalexin synthesis. scielo.br The accumulation of 3-deoxyanthocyanidins in sorghum is significantly influenced by the genotype, the growing environment, and interactions between the two. nih.gov For example, higher levels of these compounds were observed in sorghum affected by weathering. nih.gov Furthermore, chemical treatments can induce the accumulation of 3-deoxyflavonoids. In apple leaves, application of the growth retardant prohexadione-Ca, which inhibits the enzyme flavanone-3-hydroxylase, leads to the redirection of metabolic flux from flavanones towards the formation of 3-deoxyflavonoids, including the this compound known as luteoforol (B81471). researchgate.net

Table 3: Factors Influencing this compound Accumulation

FactorPlant SpeciesEffectReference
Fungal Pathogen Attack (e.g., Bipolaris maydis)Sorghum bicolorInduces biosynthesis as a phytoalexin precursor. cabidigitallibrary.org
Chemical Treatment (Prohexadione-Ca)Malus domesticaInduces accumulation of 3-deoxyflavonoids. researchgate.net
WeatheringSorghum bicolorAffects levels of downstream 3-deoxyanthocyanidins. nih.gov
Genotype & EnvironmentSorghum bicolorSignificant interaction affects final compound levels. nih.gov

Biological and Ecological Roles of 3 Deoxyleucocyanidin in Plants

Contribution to Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated array of defense mechanisms to counteract a variety of threats from their environment. A key component of this defense system is the production of a diverse range of secondary metabolites, including flavonoids. Among these, 3-deoxyleucocyanidin has been identified as a significant contributor to plant resilience.

Resistance to Pathogens (e.g., Fungi)

This compound, and its biosynthetic pathway, are recognized for their antimicrobial properties, playing a role in protecting plants against pathogenic fungi. researchgate.net The production of such flavonoid-derived compounds is a crucial aspect of the plant's induced defense response, which is activated upon pathogen recognition. walshmedicalmedia.com

Plants possess a multi-layered defense system to combat fungal invaders. This includes the production of pathogenesis-related (PR) proteins and phytoalexins, which are low molecular weight antimicrobial compounds synthesized by the plant in response to infection. researchgate.net The synthesis of these defense compounds, including flavonoids like this compound, is often triggered by elicitors, which can be molecules from the pathogen or fragments released from the plant cell wall during an attack. walshmedicalmedia.com For instance, chitin (B13524) fragments from fungal cell walls can act as elicitors, prompting the synthesis of phytoalexins. frontiersin.org

The effectiveness of these chemical defenses can be seen in various plant-fungus interactions. For example, studies on different plant species have demonstrated the in vitro antifungal activity of various secondary metabolites against a range of plant pathogenic fungi. mdpi.com The accumulation of specific flavonoids and other phenolic compounds in response to fungal infection is a well-documented defense strategy. frontiersin.org This chemical arsenal (B13267) can directly inhibit fungal growth or act as a deterrent. researchgate.net

Responses to Herbivory

In addition to pathogens, plants face constant pressure from herbivores. This compound is among the secondary metabolites that contribute to a plant's defense against insect feeding. scispace.com These chemical defenses can act as toxins, repellents, or anti-nutritional compounds. nih.gov

When a plant is attacked by an herbivore, it can initiate a series of defense responses. These can be constitutive, meaning they are always present, or induced, meaning they are produced in response to damage. nih.gov Induced responses are often triggered by signals from the damaged cells. nih.gov The production of flavonoids and other secondary metabolites is a key part of this induced defense. scispace.com

For example, the accumulation of certain flavonoids has been linked to increased resistance to herbivores in various plant species. nih.gov These compounds can deter feeding or negatively impact the growth and development of the insect. The intricate interplay between plants and herbivores has led to a co-evolutionary "arms race," with plants developing more complex chemical defenses and herbivores evolving ways to overcome them. nih.gov

Role in Plant-Environment Interactions

Plants must constantly adapt to a changing environment, which includes various non-living, or abiotic, stress factors. This compound, as part of the broader flavonoid family, plays a role in how plants respond to and cope with these environmental challenges.

Interaction with Abiotic Stress Factors

Abiotic stresses such as drought, high salinity, and extreme temperatures can significantly impact plant growth and survival. nih.govmdpi.com Plants have developed complex mechanisms to perceive and respond to these stresses, often involving the production of protective compounds. nih.gov Flavonoids, including anthocyanins which are synthesized from precursors like leucocyanidins, are known to accumulate in response to various abiotic stresses and are often correlated with enhanced stress tolerance. nih.gov

For instance, under drought conditions, some plants increase the synthesis of certain phenolic compounds, including specific flavones and anthocyanins, while the content of other phenolics may decrease. frontiersin.org This differential regulation suggests specific roles for different compounds in the drought stress response. frontiersin.org Similarly, salinity stress can induce the accumulation of anthocyanins and other phenolic compounds, which are thought to help mitigate the osmotic and oxidative stress caused by high salt concentrations. nih.govmdpi.com The accumulation of these compounds can act as a protective mechanism, helping to scavenge reactive oxygen species (ROS) that are produced under stress conditions and can damage cellular components. nih.govfrontiersin.org

Contribution to Allelopathy

Allelopathy is a biological phenomenon where one plant influences the growth of another through the release of chemical compounds into the environment. nih.gov These chemicals, known as allelochemicals, can have inhibitory or, less commonly, stimulatory effects on neighboring plants. nih.gov Flavonoids and other phenolic compounds are among the diverse group of secondary metabolites that can act as allelochemicals. scispace.comresearchgate.net

The release of these compounds can occur through various means, including root exudation, leaching from leaves, and decomposition of plant residues. nih.gov The allelopathic effects can include the inhibition of seed germination, and the reduction of root and shoot growth of competing plants. researchgate.netagriculturejournals.cz This chemical interference can play a significant role in structuring plant communities, contributing to the dominance of certain species and the suppression of others. nih.govnih.gov For example, the invasive nature of some plant species has been partly attributed to their ability to produce novel allelochemicals that native plants are not adapted to. nih.gov

Involvement in Plant Development and Growth Signaling

The regulation of plant growth and development is a complex process orchestrated by a network of signaling molecules, including plant hormones and other secondary metabolites. While the primary roles of flavonoids are often associated with defense and stress responses, there is growing evidence for their involvement in developmental processes and signaling pathways.

Plant hormones such as auxins and cytokinins are central to regulating growth and development, influencing everything from root formation to flowering. upsc.se Sugars, in addition to their metabolic roles, also act as signaling molecules that can regulate various growth processes. pbsociety.org.pl The signaling pathways of these different molecules are interconnected, forming a complex network that controls plant growth in response to both internal and external cues. pbsociety.org.pl

Contribution to Antioxidant Systems in Planta

Plants are constantly exposed to environmental stressors that can lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) ions, hydrogen peroxide, and hydroxyl radicals. nih.govencyclopedie-environnement.org This overaccumulation of ROS, if not controlled, results in oxidative stress, which can damage vital macromolecules like lipids, proteins, and nucleic acids, ultimately compromising cell function and leading to cell death. nih.govnih.gov To counteract this, plants have evolved sophisticated antioxidant defense systems. These systems include enzymatic components (like superoxide dismutase and catalase) and non-enzymatic antioxidants. nih.govmdpi.com Among the non-enzymatic constituents, phenolic compounds, including flavonoids, play a crucial role. scispace.comnih.govmdpi.com

This compound and its related compounds, the 3-deoxyanthocyanidins (3-DOAs), are significant contributors to the antioxidant defenses in the plants that produce them, most notably sorghum (Sorghum bicolor). healthforeverng.comfrontiersin.org These compounds are a rare class of flavonoids, and black sorghum grain is currently the only known commercial source of 3-DOAs, which are valued for their stability and excellent antioxidant activity. frontiersin.org Their accumulation is often a direct response to environmental challenges, implicating them as vital stress-induced phytoalexins—compounds produced by plants to defend against various threats, including oxidative damage. frontiersin.org

The biosynthesis of 3-DOAs in sorghum is notably triggered by stressors such as UVB light, suggesting a primary role in photoprotection and radical scavenging. frontiersin.org The accumulation of these pigments in the pericarp (the outer layer of the grain) acts as a shield against oxidative damage. While much of the research on their direct antioxidant mechanisms comes from in vitro and animal cell studies, these findings provide strong insights into their function in planta. frontiersin.org These studies show that 3-DOAs can protect against oxidative stress by directly scavenging oxidizing molecules. frontiersin.org

Research on extracts from different sorghum cultivars rich in 3-deoxyanthocyanidins confirms their potent free-radical scavenging capabilities. mdpi.com The primary 3-DOAs identified in these extracts are typically Apigeninidin (B191520) and Luteolinidin (B1216485). mdpi.com The antioxidant potential of these extracts has been evaluated using various standard assays.

Detailed Research Findings

Studies have demonstrated that extracts containing 3-deoxyanthocyanidins exhibit strong antioxidant activity by scavenging various types of free radicals. The effectiveness of this activity often correlates with the concentration of 3-DOAs in the extract. mdpi.com

For instance, research comparing three Chinese sorghum cultivars (Liaoza-48, Liaonuo-11, and Liaonian-3) found that the extracted 3-DOAs had significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radicals. mdpi.com The Liaoza-48 cultivar, which had the highest content of Apigeninidin and Luteolinidin, consistently showed the highest radical scavenging activity. mdpi.com The most potent activity was observed against the DPPH radical, indicating a strong capacity for hydrogen donation, a key mechanism of antioxidant action. mdpi.comayurvedjournal.com

The following tables present data from studies on the antioxidant activity of 3-deoxyanthocyanidin-rich extracts.

Table 1: 3-Deoxyanthocyanidin Content and Radical Scavenging Activity in Sorghum Cultivars

This table details the content of the primary 3-deoxyanthocyanidins, Apigeninidin (AE) and Luteolinidin (LE), and the corresponding free-radical scavenging activity in extracts from three sorghum cultivars. The scavenging activity is presented as the IC50 value, which is the concentration of the extract required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Sorghum CultivarAE Content (µg/g)LE Content (µg/g)DPPH Radical Scavenging IC50 (mg/mL)ABTS+ Radical Scavenging IC50 (mg/mL)Hydroxyl Radical Scavenging IC50 (mg/mL)
Liaoza-48 329.6497.180.220.354.88
Liaonuo-11 108.3131.750.380.515.62
Liaonian-3 89.5529.360.450.636.15

Data sourced from a study on 3-deoxyanthocyanidins from Sorghum bicolor L. Moench cultivated in China. mdpi.com

Table 2: Comparative Antioxidant Activity via Radical Scavenging Assays

This table compares the IC50 values of a plant extract containing phenolic compounds against two different free radical models, DPPH and Hydrogen Peroxide (H2O2), demonstrating the compound's ability to act as a natural antioxidant.

Assay MethodIC50 Value (µg/ml)
DPPH Free Radical Scavenging 68.83
Hydrogen Peroxide (H2O2) Radical Scavenging 56.02

Data sourced from a phytochemical screening and evaluation of antioxidant activity in a hydroalcoholic plant extract. ayurvedjournal.com

These findings underscore the role of this compound derivatives as potent, inducible antioxidants within the plant's defense system. Their accumulation in response to stress and their high capacity for scavenging harmful reactive oxygen species demonstrate their direct and vital contribution to maintaining redox homeostasis and protecting the plant from oxidative damage. frontiersin.orgmdpi.com

Advanced Analytical Methodologies for 3 Deoxyleucocyanidin Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-deoxyleucocyanidin from complex plant matrices. food-safety.com The choice of technique depends on the required resolution, sensitivity, and the nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. food-safety.comnih.gov Methods developed for the broader class of 3-deoxyanthocyanidins are directly applicable. nih.gov A validated HPLC with Diode Array Detection (HPLC-DAD) method can be used to quantify 3-deoxyanthocyanidins, and by extension their precursors. nih.gov Such methods often employ a reversed-phase column, such as a silica-based phenyl column, with a gradient elution system. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile (B52724) and methanol (B129727). nih.gov Detection is commonly performed in the UV-visible range; for 3-deoxyanthocyanidins, the maximum absorption occurs around 480 nm, which can be used to monitor the related precursors. nih.gov

For quantification, the method's reliability is established through validation, confirming its selectivity, linearity, precision, and accuracy. nih.govcore.ac.uk While reference standards for this compound itself are not commonly available, quantification can be expressed in terms of a related, available standard like carajurin for 3-deoxyanthocyanidins. nih.gov

Table 1: Example HPLC and UHPLC Parameters for Analysis of 3-Deoxyanthocyanidins and Related Proanthocyanidins (B150500)

ParameterHPLC nih.govUHPLC nih.gov
Column Silica-based Phenyl ColumnHypersil Gold AQ RP-C18 (200 mm × 2.1 mm, 1.9 µm)
Mobile Phase A Potassium Dihydrogen Phosphate Buffer0.1% Formic Acid in Water
Mobile Phase B Acetonitrile/Methanol0.1% Formic Acid in Acetonitrile
Elution Mode GradientLinear Gradient
Flow Rate Not specified, typical ~1 mL/min0.3 mL/min
Detection Diode Array Detector (DAD) at 480 nmPhotodiode Array (PDA) at 280 nm and 330 nm

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net However, this compound, like other flavonoids and polar compounds, is non-volatile due to the presence of active hydrogen in its hydroxyl (-OH) functional groups. researchgate.netsigmaaldrich.comsigmaaldrich.com Therefore, direct analysis by GC is not feasible.

To make this compound suitable for GC analysis, a chemical derivatization step is required. sigmaaldrich.comjfda-online.com This process involves converting the polar -OH groups into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization techniques include:

Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comiajps.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create TBDMS derivatives, which are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comsigmaaldrich.com

Acylation: This method converts hydroxyl groups into esters using reagents like fluorinated anhydrides. jfda-online.comiajps.com This not only increases volatility but can also enhance detection, particularly with an electron capture detector (ECD). jfda-online.com

Once derivatized, the compound can be separated on a GC column (e.g., a narrow-bore capillary column) and detected, often by mass spectrometry (GC-MS). sigmaaldrich.comnotulaebotanicae.ro

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. ijsrtjournal.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC provides substantially higher resolution, greater sensitivity, and much faster analysis times. ijsrtjournal.commdpi.com These features make it exceptionally well-suited for the analysis of complex plant extracts containing this compound and a multitude of other related flavonoids and proanthocyanidins. mdpi.comacs.org

UHPLC systems operate at much higher pressures than HPLC systems to push the mobile phase through the densely packed column. ijsrtjournal.com The improved efficiency allows for better separation of structurally similar isomers and oligomers, which is often a challenge in flavonoid analysis. usda.govnih.gov UHPLC is frequently coupled with mass spectrometry (UHPLC-MS), providing a powerful platform for both the identification and quantification of compounds in complex mixtures. nih.govamericanpharmaceuticalreview.comnih.gov For example, a UHPLC-Q-TOF system has been successfully used for the rapid quantification of crown procyanidins in wine. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing critical information on molecular weight and structure. measurlabs.com It is almost always coupled with a chromatographic separation technique like LC or GC.

Tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single-stage MS analysis. lcms.cz The technique involves selecting a precursor ion (the molecular ion of the target compound), fragmenting it, and then detecting specific product ions. ca.gov

LC-MS/MS: This is the most prevalent technique for the analysis of 3-deoxyleucocyanidins and related compounds in food and plant matrices. lcms.czcapes.gov.brnih.gov In a typical LC-MS/MS experiment, the effluent from the LC column is ionized (commonly using electrospray ionization, ESI), and the ion corresponding to the mass of this compound is isolated in the first quadrupole. This precursor ion is then fragmented in a collision cell, and the resulting characteristic product ions are monitored by the third quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices. lcms.cznih.gov This approach has been used to identify 3-deoxyanthocyanidins in sorghum and other foods. researchgate.netnih.gov

GC-MS/MS: Following the necessary derivatization step, GC-MS/MS can be employed for highly sensitive analysis. restek.com It provides an additional layer of confirmation and can achieve lower limits of detection compared to GC with single-stage MS. restek.com This would be particularly useful for trace-level detection of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comyoutube.com This capability allows for the determination of a compound's elemental formula, which is a powerful tool for structural elucidation and definitive identification. bioanalysis-zone.comresearchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are commonly used for HRMS analysis. nih.govnih.gov

For this compound research, UHPLC coupled to HRMS (UHPLC-HRMS) is a state-of-the-art approach. nih.govacs.orgmdpi.com It enables the confident identification of compounds in a complex mixture by matching their exact measured mass to a calculated theoretical mass. nih.gov HRMS can also distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), a common challenge in metabolomics. bioanalysis-zone.com Furthermore, by analyzing fragmentation patterns obtained through HR-MS/MS, researchers can gain detailed structural insights into the molecule. mdpi.comnih.gov

Table 2: Application of Mass Spectrometry Techniques in this compound Research

TechniquePrimary ApplicationKey AdvantagesRelevant Findings/Context
LC-MS/MS Quantification and Targeted IdentificationHigh sensitivity and selectivity (MRM mode). lcms.cznih.govUsed to identify 3-deoxyanthocyanidins in sorghum; accumulation confirmed by MS/MS analysis. nih.govoup.com
GC-MS/MS Sensitive Quantification of Volatile DerivativesVery low limits of detection. restek.comApplicable after derivatization to enhance sensitivity for trace analysis. restek.com
HRMS (e.g., Q-TOF, Orbitrap) Structural Elucidation and ConfirmationProvides exact mass for elemental formula determination. bioanalysis-zone.comresearchgate.netUsed to characterize proanthocyanidin (B93508) oligomers and 3-deoxyanthocyanidin analogs. usda.govresearchgate.net
UHPLC-HRMS Comprehensive Profiling of Complex MixturesCombines high-resolution separation with accurate mass identification. nih.govacs.orgEnables identification of hundreds of proanthocyanidins in plant products. nih.govacs.org

Ionization Techniques (e.g., Electrospray Ionization ESI)

Electrospray Ionization (ESI) is a soft ionization technique crucial for the mass spectrometry (MS) analysis of macromolecules like this compound. libretexts.orgwikipedia.org ESI facilitates the transfer of ions from a liquid solution into the gas phase, which is essential for MS analysis. nih.gov This process involves creating a fine spray of charged droplets from the sample solution by applying a high voltage to a capillary needle. nih.govmetwarebio.com As the solvent evaporates from these droplets, the charge density on the surface increases, leading to the ejection of gas-phase ions of the analyte. nih.gov

A significant advantage of ESI is its ability to produce multiply charged ions from large molecules, which extends the mass-to-charge ratio (m/z) range accessible by the mass analyzer. wikipedia.org This is particularly beneficial for analyzing complex biological molecules. libretexts.orgmetwarebio.com The technique is known for being "soft," meaning it causes minimal fragmentation of the analyte, ensuring that the molecular ion is typically observed. wikipedia.org This preservation of the molecular structure is vital for accurate molecular weight determination and structural analysis. metwarebio.com ESI can be coupled with liquid chromatography (LC) to separate complex mixtures before ionization and detection, a powerful combination for analyzing natural product extracts containing this compound. metwarebio.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules, including this compound. emerypharma.comweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

1D and 2D NMR Experiments (1H, 13C, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to elucidating the complex structure of this compound.

1D NMR:

¹H NMR (Proton NMR): This is often the initial step in structural analysis. emerypharma.com It provides information on the number of different types of protons, their chemical environments (chemical shift), their proximity to other protons (spin-spin splitting), and the number of protons of each type (integration). emerypharma.com

¹³C NMR (Carbon NMR): This experiment identifies the different carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is crucial for determining the carbon skeleton.

2D NMR: These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org It is instrumental in identifying spin systems and piecing together fragments of the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu Edited HSQC experiments can also differentiate between CH, CH₂, and CH₃ groups. columbia.edu

The systematic application of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the planar structure of this compound. researchgate.net

NMR Experiment Information Provided Application in this compound Research
¹H NMR Chemical shift, integration, and multiplicity of protons. emerypharma.comIdentifies the types and number of protons in the molecule.
¹³C NMR Chemical shifts of carbon atoms.Reveals the carbon framework of the molecule.
COSY Correlations between coupled protons. emerypharma.comlibretexts.orgEstablishes proton-proton connectivity within spin systems.
HSQC One-bond correlations between protons and carbons. sdsu.educolumbia.eduAssigns protons to their directly attached carbons.
HMBC Multiple-bond correlations between protons and carbons. sdsu.educolumbia.eduConnects molecular fragments and identifies quaternary carbons.

Microcryoprobe NMR Applications

For natural products like this compound that may be available in only minute quantities, microcryoprobe NMR technology offers a significant advantage. These probes operate at cryogenic temperatures, which dramatically increases the signal-to-noise ratio. uic.edu A microcryoprobe can provide a substantial gain in sensitivity compared to conventional NMR probes, sometimes by a factor of 14 or more. bruker.com This enhanced sensitivity is crucial for analyzing mass-limited samples, allowing for the acquisition of high-quality 1D and 2D NMR data from sub-microgram amounts of material. bruker.comnih.gov The use of microcryoprobes can make the difference in successfully elucidating the structure of a rare natural product when sample quantity is the primary limiting factor. bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Qualitative and Quantitative Analysis

UV-Vis spectroscopy is a valuable analytical technique for both the qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comupi.edu Molecules with chromophores, or light-absorbing groups, can be characterized by this method. msu.edu

For qualitative analysis , the UV-Vis spectrum of this compound, which is a plot of absorbance versus wavelength, provides a characteristic fingerprint. azooptics.com The wavelength of maximum absorbance (λmax) is a key feature of the spectrum and is related to the electronic structure of the molecule, particularly the extent of conjugation. azooptics.com

For quantitative analysis , UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.comijpra.com To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength, typically the λmax. technologynetworks.commt.com The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. upi.edu This method is widely used for its simplicity, convenience, and good precision. scribd.com

Parameter Description
λmax The wavelength at which the maximum absorption of light occurs. Used for qualitative identification. azooptics.com
Absorbance A measure of the quantity of light absorbed by the sample. Proportional to concentration. scribd.com
Calibration Curve A plot of absorbance versus concentration for standard solutions, used for quantitative analysis. mt.com

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. wikipedia.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govresearchgate.net The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where specific absorption bands correspond to particular functional groups. acsmaterial.com

In the analysis of this compound, FTIR can be used to identify key structural features. For example, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band, while aromatic C-H and C=C stretching vibrations would confirm the presence of the aromatic rings in its flavonoid structure. nih.gov By comparing the obtained spectrum to databases or known compounds, FTIR provides valuable confirmatory evidence for the proposed structure. nih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser, which results in a shift in the energy of the scattered photons. libretexts.org This energy shift corresponds to the vibrational modes of the molecules in the sample, offering a specific chemical fingerprint. beilstein-journals.org

In the context of this compound and other proanthocyanidins, Raman spectroscopy can be employed to:

Investigate Polymerization: Raman spectroscopy can provide insights into the degree of polymerization of proanthocyanidins. Changes in the Raman spectra, such as band shifts or changes in intensity, can be correlated with the formation of oligomers and polymers. longdom.org

Analyze in situ: A significant advantage of Raman microspectroscopy is its ability to analyze samples in their native state with high spatial resolution (on the scale of ~1µm), minimizing the need for extensive sample preparation. nih.govnih.gov This is particularly valuable for studying the distribution and localization of 3-deoxyleucocyanidins within plant tissues or cells.

Table 1: Representative Raman Bands for Proanthocyanidin-Related Compounds

Wavenumber (cm⁻¹) Vibrational Assignment Significance in Proanthocyanidin Analysis
~1600-1700 C=C stretching in aromatic rings Characteristic of the flavonoid A and B rings.
~1300-1500 C-O-H, C-C-H, and O-C-H bending modes Provides information on the hydroxylation pattern.
~1100-1300 C-O and C-C stretching Relates to the interflavanoid linkages in proanthocyanidins.

This table is a generalized representation. Specific band positions can vary depending on the exact structure and environment of the molecule.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a group of analytical techniques that investigate the interaction of chiral molecules with polarized light. numberanalytics.com These methods are indispensable for determining the absolute configuration and conformation of stereoisomers, which is crucial as different stereoisomers of this compound can exhibit distinct biological activities.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mit.edujascoinc.com A CD spectrum provides information about the stereochemical features of a molecule, as chiral chromophores will interact differently with the two types of polarized light. mit.edu

For this compound and its derivatives, CD spectroscopy is particularly useful for:

Determining Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral centers in the molecule. chem-soc.si By comparing the experimental CD spectrum with that of known standards or with quantum chemical calculations, the absolute stereochemistry can be assigned.

Investigating Intermolecular Interactions: When this compound interacts with other molecules, such as proteins or nucleic acids, induced CD signals can be observed. This provides information about the binding and the conformational changes that occur upon interaction.

The CD spectra of flavan-3-ols, the class of compounds to which this compound belongs, typically show Cotton effects in the UV region (around 200-400 nm) corresponding to the electronic transitions of the aromatic rings. The stereochemistry at C2 and C3 of the C-ring significantly influences the observed CD spectrum. chem-soc.si

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is a powerful technique that provides the most definitive three-dimensional structure of a molecule at atomic resolution. wikipedia.orglibretexts.organton-paar.com The method involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. wikipedia.org

For this compound research, X-ray crystallography can provide unambiguous information on:

Absolute Stereochemistry: The three-dimensional arrangement of atoms, including the absolute configuration of all chiral centers, can be unequivocally determined.

Bond Lengths and Angles: Precise measurements of bond lengths and angles provide insights into the bonding and electronic structure of the molecule. wikipedia.org

Intermolecular Interactions: In the crystalline state, the technique reveals how molecules of this compound pack together and interact with each other or with solvent molecules through forces like hydrogen bonding.

While X-ray crystallography provides unparalleled structural detail, a significant challenge is the requirement for obtaining high-quality single crystals of the compound, which can be difficult for many natural products. nih.gov

Metabolomics Approaches in this compound Research

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. frontlinegenomics.comresearchgate.net It provides a functional readout of the cellular state and can be broadly categorized into untargeted and targeted approaches. researchgate.net

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive overview of the metabolome. thermofisher.comfrontiersin.org This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding global metabolic responses. nih.gov In the context of this compound research, untargeted metabolomics can be used to:

Identify Biosynthetic Pathways: By analyzing the metabolic profiles of organisms that produce 3-deoxyleucocyanidins, such as certain sorghum varieties, researchers can identify related metabolites and elucidate the biosynthetic pathway. mdpi.complos.org Studies have shown that the flavonoid biosynthesis pathway is significantly active in sorghum, contributing to the production of these compounds. mdpi.comscilit.com

Discover Novel Compounds: Untargeted analysis can lead to the discovery of new derivatives of this compound or other related flavonoids.

Profile Metabolic Responses to Stimuli: Researchers can investigate how the metabolome, including this compound levels, changes in response to various stimuli, such as pathogen attack or environmental stress. acs.orgacs.org For instance, untargeted metabolomics has been used to study the metabolic remodeling in sorghum in response to disease and saline-alkali stress. mdpi.comacs.org

Table 2: Findings from Untargeted Metabolomics Studies in Sorghum

Study Focus Key Findings Related to Flavonoids Reference
Comparison of diverse sorghum accessions The flavonoid biosynthesis pathway showed the highest expression among 13 identified metabolic pathways. mdpi.com mdpi.com
Analysis of different sorghum cultivars The flavonoid metabolic pathway was identified as the most crucial for tannin synthesis. plos.orgscilit.comresearchgate.net plos.orgscilit.comresearchgate.net

Targeted metabolomics focuses on the precise measurement and quantification of a specific, predefined set of metabolites. nih.govmdpi.com This approach offers high sensitivity and specificity and is often used to validate findings from untargeted studies or to accurately measure the concentration of known compounds. nih.gov

For this compound research, targeted metabolomics is essential for:

Accurate Quantification: This method allows for the precise determination of the concentration of this compound and its direct precursors and products in various biological samples. nih.gov For example, LC-MS/MS methods operating in multiple-reaction monitoring (MRM) mode have been developed for the specific detection and quantification of 3-deoxyanthocyanidins like luteolinidin (B1216485) and apigeninidin (B191520) in sorghum. acs.orgnih.gov

Monitoring Metabolic Flux: By quantifying changes in the levels of pathway intermediates over time, researchers can gain insights into the dynamics of this compound biosynthesis.

Comparative Studies: Targeted analysis enables the accurate comparison of this compound levels across different plant varieties, tissues, or experimental conditions. mdpi.com Studies have quantified major 3-deoxyanthocyanidins in different Chinese red sorghum varieties, revealing significant variation in their content. mdpi.com

Table 3: Quantitative Analysis of 3-Deoxyanthocyanidins in Sorghum

Compound Concentration Range (µg/g) in Chinese Red Sorghum Reference
Luteolinidin (LE) 8.36 - 76.45 mdpi.com
Apigeninidin (AE) 3.10 - 42.04 mdpi.com
5-methoxy-luteolinidin 3.03 - 22.72 mdpi.com

Sample Preparation and Data Processing Methodologies

The study of this compound and its related compounds, such as the flavan-4-ols (apiforol, luteoforol) and the more stable 3-deoxyanthocyanidins (apigeninidin, luteolinidin), necessitates meticulous sample preparation to ensure efficient extraction and preservation, followed by sophisticated data processing for accurate identification and quantification. Research, particularly on sources like Sorghum bicolor, has led to the development of robust methodologies.

Sample Preparation

The initial and most critical step in the analysis of this compound and its derivatives is the preparation of the plant material. The primary goal is to extract the target compounds efficiently while minimizing degradation and the co-extraction of interfering substances.

Initial Processing and Extraction

Plant tissues, such as sorghum bran, leaves, or whole grains, are typically lyophilized (freeze-dried) to remove water and then ground into a fine powder. mdpi.com This process increases the surface area for solvent penetration, enhancing extraction efficiency. k-state.edu

The choice of extraction solvent is paramount. For broader metabolomic profiling that includes this compound precursors and related flavonoids, cold 80% aqueous methanol is frequently employed. frontiersin.org This is often combined with physical disruption methods like homogenization with an Ultra-Turrax homogenizer followed by probe sonication to maximize cell lysis and compound release. frontiersin.org In other protocols, 70% aqueous methanol is used, with the sample being vortexed and left overnight at 4°C to ensure thorough extraction. frontiersin.orgmdpi.com

For targeted analysis of the more stable, colored 3-deoxyanthocyanidins, acidified methanol (e.g., 1% HCl in methanol) is the solvent of choice. k-state.eduacs.orgacademicjournals.org The acidic environment helps to maintain the flavylium (B80283) cation structure of the anthocyanidins, preserving their integrity. Extraction is commonly performed by shaking the ground sample in the solvent for approximately two hours. k-state.edu

Following extraction, the crude mixture is centrifuged at high speeds (e.g., 3000-5000 x g) to pellet solid plant debris. k-state.edufrontiersin.org The resulting supernatant, containing the dissolved metabolites, is then carefully decanted or filtered. Filtration, typically through 0.22 µm or 0.45 µm membrane filters, is a crucial step to remove fine particulates that could otherwise interfere with subsequent chromatographic analysis. k-state.edu

Purification and Fractionation

For general analysis, the filtered extract is often concentrated to dryness and then reconstituted in a suitable solvent, such as 50% aqueous-methanol, prior to injection into an analytical system. frontiersin.org For more complex extracts or when higher purity is required, further purification steps may be implemented. Liquid-liquid partitioning, for instance using ethyl acetate, can separate compounds based on their polarity, isolating flavan-4-ols from more polar contaminants.

For the isolation of pure compounds for use as standards or for detailed structural elucidation, advanced chromatographic techniques are employed. High-performance counter-current chromatography (HPCCC) has been successfully used for the semi-preparative separation of phenolic compounds. nih.gov Column chromatography using stationary phases like silica (B1680970) gel or specialized molecularly imprinted polymers can also achieve high levels of purity. nih.govgoogle.com

Table 1: Summary of Sample Preparation Methodologies for this compound and Related Compounds
Plant MaterialPreparation StepsExtraction SolventExtraction TechniquePurification StepsSource
Sorghum GrainsGrinding1% HCl in MethanolShaking for 2 hoursCentrifugation, Filtration (0.45 µm) k-state.edu
Sorghum Leaves (for Metabolomics)Homogenization, Sonication80% Cold Aqueous-MethanolHomogenization/SonicationCentrifugation, Evaporation, Re-suspension frontiersin.org
Sorghum Roots (for Metabolomics)Grinding of freeze-dried roots70% Aqueous MethanolVortexing, Overnight extraction at 4°CCentrifugation, Filtration frontiersin.org
Sorghum BranTrituration, Sieving70% MethanolNot specifiedNone mentioned for general quantification researchgate.net
Maize Cob GlumesMacerationMethanolMaceration with plastic grinderAcid treatment (HCl) to convert flavan-4-ols nih.gov
Wheat SeedsGrinding80% (v/v) MethanolStirring for 12 hoursFiltration, Concentration, Partitioning with Ethyl Acetate

Data Processing

The analysis of prepared extracts relies heavily on liquid chromatography coupled with various detectors. The processing of the data generated by these systems is essential for identifying and quantifying this compound and its associated metabolites.

Analytical Platforms and Conditions

The most common analytical approach is reversed-phase high-performance liquid chromatography (RP-HPLC). scispace.com Separation is typically achieved on a C18 column. k-state.edufrontiersin.org A gradient elution system is used, involving a polar mobile phase (Solvent A) and a less polar organic mobile phase (Solvent B). Solvent A is usually water acidified with formic acid, acetic acid, or trifluoroacetic acid, while Solvent B is typically methanol or acetonitrile. k-state.eduscispace.commdpi.com

Detection is primarily accomplished using a Photodiode Array (PDA) or Diode Array Detector (DAD), which provides UV-Visible spectra for each eluting peak. 3-Deoxyanthocyanidins like apigeninidin and luteolinidin have characteristic absorbance maxima around 470-495 nm, which allows for their selective detection and quantification. academicjournals.orgnih.govfrontiersin.org

For unambiguous identification, HPLC systems are coupled to mass spectrometers (LC-MS), often high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF). frontiersin.orgnih.gov LC-MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), which serve as a molecular fingerprint for definitive compound identification. researchgate.net For example, apigeninidin and luteolinidin can be identified by their respective m/z values of 255 and 271 in positive ion mode. researchgate.net

Data Analysis, Identification, and Quantification

Chromatographic data is processed using specialized software such as Empower or MassHunter. nih.gov The initial processing involves peak detection, integration to determine peak area, and retention time alignment across different samples.

Identification of compounds is achieved by comparing the retention times and UV-Vis spectra of peaks in the sample chromatogram with those of authentic chemical standards. frontiersin.org Mass spectral data provides confirmation. researchgate.net In untargeted metabolomics studies, where standards may not be available for all detected compounds, tentative identification is made by matching accurate mass and fragmentation data against spectral libraries and databases.

Quantification is performed by generating a calibration curve using a series of known concentrations of a pure standard. nih.gov The peak area of the compound in the sample is then compared to this curve to determine its concentration. When a pure standard for a specific compound is unavailable, quantification can be expressed in terms of an available, structurally related standard, such as carajurin equivalents for 3-deoxyanthocyanidins. nih.gov For broad metabolomics datasets, statistical and chemometric analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to visualize the data, identify patterns, and pinpoint metabolites that are significantly different between sample groups. frontiersin.orgfrontiersin.org

Table 2: Summary of Data Processing and Analytical Parameters
Analytical TechniqueColumnMobile Phase ExampleDetection MethodData Processing & IdentificationSource
HPLC-DADReversed-phase C18A: 5% Formic Acid (aq), B: MethanolDAD at 480 nmComparison of retention time and spectra with standards k-state.edu
UPLC-PDAKinetex C18Not specifiedPhotodiode Array (PDA)Quantification based on commercial standards (luteolinidin, apigeninidin) frontiersin.org
UHPLC-HDMS (Q-TOF)Not specifiedA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic AcidMSE (0-30 eV)PCA and OPLS-DA for statistical analysis; Identification by mass and fragmentation frontiersin.org
LC-MSNot specifiedNot specifiedMass SpectrometryIdentification based on m/z values (e.g., apigeninidin at 255 m/z, luteolinidin at 271 m/z) researchgate.net
HPLC-DADPhenomenex LUNA C18A: 1% Trifluoroacetic Acid, B: Methanol, C: WaterPAD at 470 nm, MSLinear regression for quantification against carajurin standard scispace.comnih.gov
LC/MS & CE/MSNot specifiedNot specifiedAgilent 6545 Q-TOF MSUntargeted analysis using MassHunter software; exclusion of metabolites with CV% > 50% mdpi.comnih.gov

Genetic and Metabolic Engineering Strategies for Modulating 3 Deoxyleucocyanidin in Plants

Overexpression and Silencing of Biosynthetic Genes (e.g., LAR, ANR)

The final steps in the biosynthesis of flavan-3-ols, which are structurally related to 3-deoxyleucocyanidin, are catalyzed by leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). nih.gov These enzymes determine the flow towards specific monomers for proanthocyanidin (B93508) (PA) synthesis. nih.gov While LAR and ANR primarily act on 3-hydroxylated substrates like leucocyanidin (B1674801) and cyanidin (B77932) respectively, the substrate specificity can be complex and LAR has been shown to be capable of converting this compound. nih.govresearchgate.net

Engineering the expression of these genes can alter the metabolic landscape. For instance, in spine grape (Vitis davidii) cells, overexpression of the VdLAR1 gene, which encodes a leucoanthocyanidin reductase, led to a significant increase in catechin (B1668976) biosynthesis. nih.gov This demonstrates that upregulating a single gene can enhance the flux through a specific branch of the flavonoid pathway. nih.gov Conversely, silencing key biosynthetic genes is a common strategy to block competing pathways. While direct silencing studies on this compound are limited, research in grape has shown that silencing VvANR reduces the content of specific flavan-3-ols, illustrating the potential of this approach to modify flavonoid profiles. researchgate.net Manipulating the relative activities of LAR and ANR could therefore be a viable strategy to modify the content and composition of PAs and potentially related compounds. nih.gov

Table 1: Effects of Biosynthetic Gene Modulation on Flavonoid Pathways

Genetic Modification Plant/System Target Gene Primary Outcome Reference
Overexpression Vitis davidii (cell culture) VdLAR1 Increased catechin biosynthesis, suppression of anthocyanins. nih.gov

This table is interactive. Click on the headers to sort.

Manipulation of Regulatory Genes (e.g., MYB Transcription Factors)

The flavonoid biosynthetic pathway is tightly controlled at the transcriptional level by complexes of regulatory proteins, primarily from the MYB, bHLH, and WD40 families. mdpi.comoup.com The MYB transcription factors are particularly important as they often determine the specificity of the complex for the promoters of different biosynthetic genes. mdpi.com

A compelling example of modulating 3-deoxyanthocyanidin production comes from the manipulation of MYB factors. Sorghum (Sorghum bicolor) naturally produces 3-deoxyanthocyanidin phytoalexins in response to fungal infection, a process controlled by the MYB transcription factor encoded by the yellow seed1 (y1) gene. nih.govnih.govresearchgate.net Maize (Zea mays), despite having the necessary structural genes, does not typically produce these compounds in its leaves. nih.govnih.gov However, by expressing the sorghum y1 gene in maize, researchers successfully engineered the production of 3-deoxyanthocyanidins, specifically luteolinidin (B1216485), in the leaves upon fungal challenge. nih.govnih.govresearchgate.net This demonstrates that a single regulatory gene from a different species can activate a dormant ancestral pathway. nih.gov

The maize pericarp color1 (p1) gene, an ortholog of sorghum y1, also regulates the 3-deoxyflavonoid pathway. nih.govnih.gov Different alleles of p1 can lead to varying levels of 3-deoxyanthocyanidins and related C-glycosyl flavones, highlighting the crucial role of these MYB regulators in controlling the metabolic flux towards this specific class of compounds. nih.gov

Table 2: Research Findings on MYB Transcription Factor Manipulation

Transcription Factor Source Organism Engineered Organism Key Finding Reference
yellow seed1 (y1) Sorghum Maize Induced foliar biosynthesis of 3-deoxyanthocyanidins (luteolinidin) and enhanced fungal resistance. nih.govnih.govresearchgate.net

This table is interactive. Click on the headers to sort.

Application of Genome Editing Technologies (e.g., CRISPR-Cas9) to Flavonoid Pathways

Genome editing technologies, particularly the CRISPR-Cas9 system, have emerged as powerful tools for making precise, targeted changes to an organism's DNA. crisprtx.comneb.com This technology allows for the disruption, deletion, or insertion of genes with high efficiency and specificity. crisprtx.com In the context of the flavonoid pathway, CRISPR-Cas9 can be used to knock out key genes to redirect metabolic flow or to study gene function. frontiersin.orgresearchgate.net

While direct editing of the this compound pathway is an emerging area, the principles have been well-demonstrated. For example, CRISPR-Cas9 has been successfully used to mutate key genes in the anthocyanin pathway, such as Dihydroflavonol 4-reductase (DFR) and Flavanone (B1672756) 3-hydroxylase (F3H), in plants like petunia and rice. researchgate.netgoogle.comnih.gov The targeted mutagenesis of DFR in morning glory (Ipomoea nil) resulted in plants with white flowers, due to the lack of anthocyanin production. nih.gov

A crucial step for enabling the biosynthesis of this compound is the bypass of the enzyme Flavanone 3-hydroxylase (F3H), which converts flavanones into dihydroflavonols (the precursors for common anthocyanins). researchgate.netnih.gov By using CRISPR-Cas9 to create a loss-of-function mutation in the F3H gene, the flavanone substrate pool would become available for Dihydroflavonol 4-reductase (which also has flavanone 4-reductase activity) to produce flavan-4-ols, the direct precursors of 3-deoxyleucocyanidins. researchgate.net This makes CRISPR-Cas9 an ideal tool for targeted pathway engineering to promote this compound accumulation. frontiersin.org

Strategies for Enhancing Plant Defense through this compound Pathway Modulation

Many flavonoids, including 3-deoxyanthocyanidins, function as phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack. mdpi.comnih.gov Engineering the biosynthesis of these compounds is a promising strategy for developing crops with enhanced disease resistance. mdpi.comfrontiersin.org

The heterologous expression of the sorghum y1 MYB transcription factor in maize provides a successful example of this strategy. nih.govnih.gov The resulting transgenic maize plants, which gained the ability to produce 3-deoxyanthocyanidins and their flavan-4-ol precursors, showed significantly enhanced resistance to fungal pathogens like Colletotrichum graminicola (anthracnose leaf blight) and Cochliobolus heterostrophus (southern corn leaf blight). nih.gov The improved resistance is attributed to both the induced accumulation of antifungal 3-deoxyanthocyanidins at the infection site and the constitutive presence of their precursor flavan-4-ols, which also contribute to defense. nih.govresearchgate.net

This approach, where a single regulatory gene is used to activate a latent defense pathway, is a powerful and efficient method for genetic improvement. mdpi.comfrontiersin.org By understanding and manipulating the genes that control the this compound pathway, it is possible to bolster the innate immune system of crop plants, potentially reducing the need for chemical fungicides. nih.govfrontiersin.org

Table 3: Compound Names Mentioned in This Article

Compound Name Class
This compound 3-Deoxyflavonoid
3-Deoxyanthocyanidin 3-Deoxyflavonoid
Apigeninidin (B191520) 3-Deoxyanthocyanidin
Luteolinidin 3-Deoxyanthocyanidin
Apiforol (B1221251) Flavan-4-ol
Luteoforol (B81471) Flavan-4-ol
Catechin Flavan-3-ol (B1228485)
Epicatechin Flavan-3-ol
Gallocatechin Flavan-3-ol
Epigallocatechin Flavan-3-ol
Leucocyanidin Leucoanthocyanidin
Leucoanthocyanidin Flavan-3,4-diol
Naringenin (B18129) Flavanone
Eriodictyol (B191197) Flavanone
Dihydrokaempferol Dihydroflavonol
Dihydroquercetin Dihydroflavonol
Cyanidin Anthocyanidin
Anthocyanin Flavonoid Glycoside
Proanthocyanidin Condensed Tannin
Flavonol Flavonoid

Future Research Directions and Unaddressed Academic Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthetic pathway of 3-deoxyleucocyanidin is believed to diverge from the general flavonoid pathway after the formation of naringenin (B18129). researchgate.net While the initial steps involving phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-hydroxycinnamic acid:CoA ligase (4CL), and chalcone (B49325) synthase (CHS) are well-established, the specific enzymes that catalyze the subsequent steps leading to this compound are not fully characterized. researchgate.net

A key area of future research is the identification and characterization of the enzymes responsible for the conversion of flavanones to 3-deoxyflavonoids. One proposed mechanism involves the reduction of flavanones at the 4-position, a reaction that could be catalyzed by dihydroflavonol 4-reductases (DFRs) that also possess flavanone (B1672756) 4-reductase (FNR) activity. researchgate.net The identification and functional characterization of these specific DFR/FNR enzymes in various plant species will be crucial for a complete understanding of the pathway.

Furthermore, the conversion of this compound by leucoanthocyanidin reductase (LAR) enzymes has been demonstrated. researchgate.netcapes.gov.br However, the full range of substrates and the precise reaction mechanisms of different LAR isoforms remain to be fully elucidated. researchgate.net Future studies should focus on isolating and characterizing novel LAR enzymes from a wider variety of plant species to understand their substrate specificity and regulatory properties. The discovery of new enzymes and alternative biosynthetic routes will provide a more comprehensive picture of this compound metabolism. researchgate.netuni-marburg.denih.govfrontiersin.org

Comprehensive Understanding of Gene Regulatory Networks

The regulation of this compound biosynthesis is a complex process involving a network of transcription factors (TFs). While some TFs that regulate the general flavonoid pathway have been identified, the specific regulators of this compound production are largely unknown. mdpi.com Future research should aim to identify and characterize the TFs that specifically control the expression of genes involved in the this compound branch of the flavonoid pathway.

Several families of TFs, including MYB, bHLH, and WRKY, are known to be involved in the regulation of secondary metabolism in plants. mdpi.com For instance, certain MYB transcription factors have been shown to regulate the expression of genes encoding enzymes like chalcone synthase (CHS), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR). mdpi.com In pomegranate, overexpression of a specific Myb transcription factor, PgMyb308-like, led to a significant reduction in the accumulation of deoxyleucocyanidin, suggesting its role as a repressor in the pathway. nih.gov

Understanding the hierarchical and synergistic interactions between different TFs is crucial for a complete picture of the regulatory network. elifesciences.orgnih.gov Future studies could employ techniques like yeast one-hybrid screening, chromatin immunoprecipitation (ChIP), and transcriptomic analysis of plants with altered TF expression to identify the direct targets of these regulators and unravel the complex interplay that governs this compound biosynthesis.

Advanced Structural Characterization of Complex Derivatives

This compound serves as a precursor for the biosynthesis of various downstream compounds, including flavan-3-ols like catechin (B1668976). researchgate.net However, the full spectrum of its derivatives and their complex structures are yet to be comprehensively characterized. Advanced analytical techniques are needed to identify and elucidate the structures of novel and complex derivatives of this compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation. nih.gov Future research should focus on employing these techniques to analyze plant extracts and identify previously unknown compounds derived from this compound. The structural characterization of these derivatives is essential for understanding their biological activities and potential applications. researchgate.netnih.gov

Deeper Insights into Ecological and Biological Interactions

This compound and its derivatives are believed to play important roles in plant defense against pathogens and herbivores. researchgate.netebi.ac.uk However, the specific mechanisms of these interactions and the ecological significance of these compounds are not fully understood. Future research should focus on elucidating the precise roles of this compound in mediating plant-microbe and plant-insect interactions. wikipedia.org

Studies could investigate the effects of this compound on the growth and development of various pathogens and herbivores. nih.govfrontiersin.orguu.nl Furthermore, understanding how the production of these compounds is induced in response to biotic stress will provide valuable insights into the plant's defense strategies. nih.govuu.nl Investigating the role of this compound in shaping the composition of microbial communities associated with plants is another promising area of research.

Development of Advanced Biotechnological Applications in Plant Systems

The knowledge gained from studying the biosynthesis and regulation of this compound can be applied to develop biotechnological strategies for improving crop plants. ejbiotechnology.infonih.gov Metabolic engineering offers the potential to enhance the production of beneficial compounds like this compound and its derivatives in plants. researchgate.netyoutube.com

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of this compound biosynthesis and its role in plant biology requires the integration of data from multiple "omics" platforms. frontiersin.orgfrontlinegenomics.comresearchgate.netnih.gov Systems biology approaches, which combine genomics, transcriptomics, proteomics, and metabolomics data, can provide a comprehensive view of the complex biological processes involved. researchgate.netnih.gov

Future research should focus on generating and integrating multi-omics datasets from plants that differ in their production of this compound. mixomics.org This will allow for the identification of novel genes, proteins, and metabolites associated with the pathway and its regulation. By constructing and analyzing regulatory and metabolic networks, researchers can gain a deeper understanding of how the biosynthesis of this compound is controlled and how it interacts with other metabolic pathways in the plant.

Q & A

Q. How can 3-Deoxyleucocyanidin be reliably identified and characterized in plant extracts?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify this compound based on its molecular ion ([M-H]⁻ at m/z 289) and fragmentation patterns.
  • Compare retention times and spectral data with authenticated standards or literature references .
  • Validate purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for flavan-3-ol derivatives (e.g., δ 4.5–5.5 ppm for C-2 and C-3 protons) .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

Methodological Answer:

  • Optimize acid-catalyzed condensation of catechin and cyanidin precursors under nitrogen to prevent oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate:acetic acid:water (14:1:1), visualizing spots under UV light (254 nm) .
  • Purify the product using column chromatography with Sephadex LH-20 and confirm yield gravimetrically .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

Methodological Answer:

  • Follow GHS-compliant safety protocols : Use fume hoods for weighing solids, wear nitrile gloves, and avoid skin/eye contact. Store at 4°C in amber vials to prevent photodegradation .
  • In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for potential irritant effects .

Advanced Research Questions

Q. What mechanisms underlie the contradictory antioxidant vs. pro-oxidant effects of 3-Deoxyleacocyanidin in cellular models?

Methodological Answer:

  • Conduct dose-response assays (e.g., 1–100 µM) in cell lines (e.g., HepG2) using dichlorofluorescein (DCFH-DA) to measure reactive oxygen species (ROS).
  • Pair with gene expression profiling (qPCR or RNA-seq) to assess Nrf2/ARE pathway activation (antioxidant) versus NADPH oxidase upregulation (pro-oxidant).
  • Analyze contradictions using mixed-methods frameworks to integrate quantitative ROS data with qualitative transcriptomic trends .

Q. How can structural modifications of this compound enhance its bioavailability for pharmacokinetic studies?

Methodological Answer:

  • Synthesize acetylated or glycosylated derivatives to improve solubility.
  • Evaluate bioavailability via Caco-2 cell monolayer assays for intestinal absorption and LC-MS/MS quantification in plasma after oral administration in rodent models.
  • Use molecular docking simulations to predict interactions with efflux transporters (e.g., P-glycoprotein) that limit bioavailability .

Q. What ecological exposure risks are associated with this compound, given the lack of ecotoxicological data?

Methodological Answer:

  • Design microcosm experiments to assess soil mobility (via HPLC-MS/MS leaching studies) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Apply read-across methodologies using data from structurally related flavanols to estimate persistence (DT₅₀) and toxicity thresholds (EC₅₀) .

Data Interpretation and Contradiction Management

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Perform meta-analyses of dose-equivalent studies, adjusting for metabolic conversion (e.g., phase II conjugation) in vivo.
  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability differences .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound bioactivity studies?

Methodological Answer:

  • Apply sigmoidal Emax models or hockey-stick regression to identify threshold effects.
  • Validate with bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values .

Research Gaps and Future Directions

  • Lack of ecological fate data : Prioritize OECD 307/308 guidelines for soil/water degradation studies .
  • Unclear metabolic pathways : Use stable isotope tracing (¹³C-labeled this compound) with high-resolution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.